7-苄氧基-DL-色氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tryptophan derivatives often involves complex reactions. For instance, the synthesis of high purity N-carboxy-DL-tryptophan anhydride, a precursor for various tryptophan derivatives, demonstrates the intricacy involved in modifying tryptophan's structure (Iizuka, Endo, & Ōya, 1991). This complexity likely extends to the synthesis of 7-Benzyloxy-DL-tryptophan.

Molecular Structure Analysis

Understanding the molecular structure of tryptophan derivatives, such as 5-Hydroxy-DL-tryptophan, provides insights into how modifications affect the molecule's configuration and properties. The crystal and molecular structure analysis of 5-Hydroxy-DL-tryptophan, for example, reveals the zwitterionic nature of the molecule in its crystalline form, highlighting the impact of even minor alterations on the molecule's overall structure (Wakahara, Kido, Fujiwara, & Tomita, 1973).

Chemical Reactions and Properties

Tryptophan's chemical reactions, such as its oxidation products, have been thoroughly studied. The oxidation of DL-tryptophan by peroxyacetic acid, for instance, results in a complex mixture of products including N?-formylkynurenine and other diastereoisomeric products, demonstrating the diversity of chemical pathways tryptophan can undergo (Savige, 1975).

Physical Properties Analysis

The physical properties of tryptophan derivatives are closely linked to their molecular structure. For example, the study of the crystal structures of L-tryptophan hydrochloride and hydrobromide provides detailed insights into the impact of different anions on the crystalline structure of tryptophan salts, which can influence solubility, stability, and reactivity (Takigawa, Ashida, Sasada, & Kakudo, 1966).

Chemical Properties Analysis

The chemical properties of tryptophan and its derivatives, such as reactivity with phenolic aldehydes, have been explored to synthesize novel compounds. This reactivity demonstrates the potential for creating a wide range of tryptophan-based compounds with unique antioxidant properties (Herraiz, Galisteo, & Chamorro, 2003).

科学研究应用

癌症免疫治疗中的吲哚胺 2,3-双加氧酶抑制

7-苄氧基-DL-色氨酸衍生物因其通过抑制吲哚胺 2,3-双加氧酶 (IDO)(通过犬尿氨酸途径代谢色氨酸的关键酶)在癌症免疫治疗中的潜力而受到探索。IDO 在免疫耐受机制中起着至关重要的作用,使其成为癌症治疗的治疗靶点。对这些衍生物的体外效力和药代动力学特征进行的改进导致了在小鼠模型中具有显着口服生物利用度和肿瘤生长延迟的化合物,表明它们作为癌症免疫治疗药物先导的潜力 (Lin et al., 2016)。

L 型氨基酸转运蛋白 LAT1 的抑制

对 7-苄氧基-DL-色氨酸及其异构衍生物的研究表明抑制了 L 型氨基酸转运蛋白 LAT1(SLC7A5),这对于癌细胞的营养吸收至关重要。在异构体中,特定的衍生物证明了对 LAT1 介导的氨基酸转运的有效抑制,突出了这些化合物在抗癌药物发现中通过靶向肿瘤细胞中的氨基酸代谢的潜在应用 (Graff et al., 2022)。

PET 肿瘤显像剂

7-苄氧基-DL-色氨酸已被评估其在使用正电子发射断层扫描 (PET) 进行肿瘤显像中的应用。合成了带有氟乙氧基侧链的衍生物,并在体内显示出有希望的结果,某些类似物在移植瘤小鼠中实现了较高的肿瘤背景比。这表明 7-苄氧基-DL-色氨酸衍生物作为癌症诊断和治疗监测的 PET 显像剂的潜力 (Chiotellis et al., 2014)。

癌症治疗中的 Sirt1 抑制

7-苄氧基-DL-色氨酸的氨基酸衍生物已被研究作为 Sirt1 抑制剂,特别关注其在癌症治疗中的作用。Sirt1 参与了许多生物过程,已成为一个潜在的治疗靶点。衍生物显示出显着的体外 Sirt1 抑制和对癌细胞的细胞毒活性,表明它们可用作开发新型抗癌分子的起点 (Purushotham et al., 2022)。

安全和危害

作用机制

Target of Action

This compound is a derivative of tryptophan, an essential amino acid, and it may interact with the same biological targets as tryptophan .

Mode of Action

As a tryptophan derivative, it may interact with the same receptors and enzymes as tryptophan, potentially influencing the synthesis of serotonin and other bioactive molecules .

Biochemical Pathways

Tryptophan, the parent compound of 7-Benzyloxy-DL-tryptophan, is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in tryptophan metabolism are reported in several diseases, making tryptophan metabolism a promising therapeutic target

Result of Action

Given its structural similarity to tryptophan, it may influence the synthesis of bioactive molecules such as serotonin .

属性

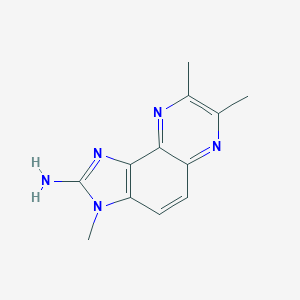

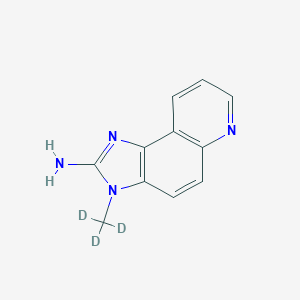

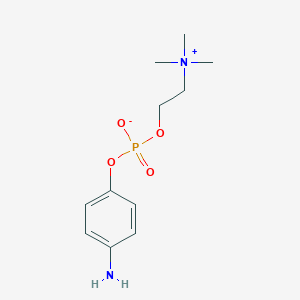

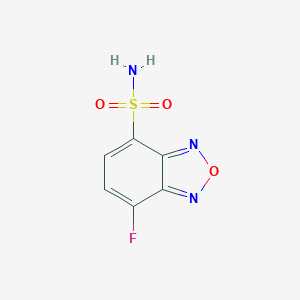

IUPAC Name |

2-amino-3-(7-phenylmethoxy-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c19-15(18(21)22)9-13-10-20-17-14(13)7-4-8-16(17)23-11-12-5-2-1-3-6-12/h1-8,10,15,20H,9,11,19H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHVBFNZTDNYRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370758 |

Source

|

| Record name | 7-BENZYLOXY-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyloxy-DL-tryptophan | |

CAS RN |

66866-40-8 |

Source

|

| Record name | 66866-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-BENZYLOXY-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43411.png)

![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43412.png)